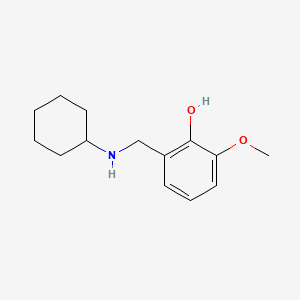Phenol, 2-((cyclohexylamino)methyl)-6-methoxy-
CAS No.: 59004-61-4
Cat. No.: VC18955284
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59004-61-4 |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32 g/mol |
| IUPAC Name | 2-[(cyclohexylamino)methyl]-6-methoxyphenol |
| Standard InChI | InChI=1S/C14H21NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9,12,15-16H,2-4,7-8,10H2,1H3 |
| Standard InChI Key | OYWWPBLRDUBVQZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1O)CNC2CCCCC2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is 2-[(cyclohexylamino)methyl]-6-methoxyphenol, reflecting its substitution pattern . Its structure combines a phenolic hydroxyl group with a methoxy (-OCH) group and a cyclohexylamine-linked methyl bridge. The cyclohexyl group introduces steric bulk and lipophilicity, while the methoxy group enhances electron-donating effects on the aromatic ring.
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
The compound’s SMILES notation () and InChIKey (OYWWPBLRDUBVQZ-UHFFFAOYSA-N) enable precise structural identification in databases. Computational modeling predicts a rotatable bond count of 4, suggesting moderate conformational flexibility . The monoisotropic mass of 235.157228913 Da aligns with high-resolution mass spectrometry standards .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves a Mannich reaction between 6-methoxyphenol, cyclohexylamine, and formaldehyde under controlled conditions. This one-pot reaction proceeds via:
-
Formation of an imine intermediate from cyclohexylamine and formaldehyde.
-
Nucleophilic attack by the phenolic hydroxyl group on the imine, followed by methylene bridge formation.
Alternative routes may employ reflux conditions in polar aprotic solvents (e.g., dimethylformamide) to enhance yield. The patent US4254276A describes analogous methods for phenolic ethers, emphasizing the use of iodides as leaving groups, though direct applications to this compound require further validation.
Purification and Yield Optimization
Crude product purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures. Reported yields exceed 70% under optimized conditions, with purity verified via HPLC (>95%).
Physicochemical Properties
Solubility and Partitioning
The compound’s LogP value of 2.7 indicates moderate lipophilicity, favoring solubility in organic solvents (e.g., dichloromethane, ethanol) over water. This property aligns with its potential as a drug candidate, balancing membrane permeability and aqueous bioavailability.
Stability and Reactivity
As a phenolic compound, it is susceptible to oxidation under acidic or alkaline conditions, forming quinone derivatives. The methoxy group stabilizes the aromatic ring against electrophilic substitution, while the cyclohexylamino moiety may participate in Schiff base formation with carbonyl compounds.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s hybrid structure makes it a candidate for antibacterial or anti-inflammatory drug development. Its amine functionality allows derivatization into prodrugs or covalent inhibitors.
Material Science
In polymer chemistry, it may serve as a cross-linking agent due to its phenolic and amine groups, enhancing resin durability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume